molecular formula C15H28O5 B13957367 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate CAS No. 64058-37-3

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate

Cat. No.: B13957367
CAS No.: 64058-37-3
M. Wt: 288.38 g/mol
InChI Key: VTBPOFSDLYKXGE-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is a complex ester compound characterized by a 2-ethylhexyl ether group linked to an ethyl chain, which is further esterified with a propanoate moiety bearing an acetyloxy substituent. The ethylhexyl group imparts lipophilicity, while the acetyloxy moiety may influence reactivity, particularly in hydrolysis or transesterification reactions .

Properties

CAS No.

64058-37-3

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

IUPAC Name

2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate

InChI

InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3

InChI Key

VTBPOFSDLYKXGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes present in various biological systems. The released acetic acid and alcohol can then participate in further biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)propanoate

  • Structure: Lacks the ethylhexyl ether group but shares the acetyloxy-propanoate ester core.
  • Properties : Simpler structure likely results in lower molecular weight (C₇H₁₀O₄) and higher polarity compared to the target compound.
  • Applications : Used as a synthetic intermediate, particularly in chiral chemistry due to its stereoisomeric forms (R and S configurations) .
  • Key Difference : Absence of the bulky ethylhexyl group reduces lipophilicity and may limit utility in applications requiring lipid solubility.

Ethyl 2-(acetyloxy)-2-methylpropanoate (CAS 84298-15-7)

  • Structure: Features a branched methyl group on the propanoate chain instead of the ethylhexyl ether.
  • Applications: Used in chemical synthesis, possibly as a protecting group or monomer in polymer chemistry .
  • Key Difference : Branched structure may enhance stability but reduce compatibility with linear hydrocarbon matrices.

2-Ethylhexyl Propionate (CAS 6293-37-4)

  • Structure: Shares the ethylhexyl group but lacks the acetyloxy-propanoate moiety.
  • Properties : Simpler ester (C₁₁H₂₂O₂) with high lipophilicity, typical of plasticizers and solvents.
  • Applications : Industrial solvent or plasticizer due to its ability to improve flexibility in polymers .
  • Key Difference : Absence of the acetyloxy group reduces reactivity and functional versatility.

Pesticide-Related Propanoate Esters

  • Examples :
    • Haloxyfop ethoxyethyl ester (CAS 4148-90-7): Contains a chlorophenyl-chromenyl group (C₂₁H₁₉ClO₆), used as an herbicide .
    • Quizalofop ethyl ester : Features a quinazolinyl substituent (C₁₃H₁₃FN₂O₃), targeting acetyl-CoA carboxylase in plants .
  • Properties : Aromatic substituents enhance bioactivity and target specificity.
  • Key Difference : The target compound lacks aromatic or heterocyclic groups, likely reducing pesticidal activity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Features Applications Reference
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate C₁₆H₂₈O₅ N/A Ethylhexyl ether, acetyloxy group Potential plasticizer -
Ethyl 2-(acetyloxy)propanoate C₇H₁₀O₄ N/A Acetyloxy-propanoate core Synthetic intermediate
Ethyl 2-(acetyloxy)-2-methylpropanoate C₈H₁₄O₄ 84298-15-7 Branched methyl group Polymer chemistry
2-Ethylhexyl propionate C₁₁H₂₂O₂ 6293-37-4 Ethylhexyl ester Industrial solvent
Haloxyfop ethoxyethyl ester C₂₁H₁₉ClO₆ 4148-90-7 Chlorophenyl-chromenyl group Herbicide

Research Findings and Implications

Lipophilicity and Solubility : The ethylhexyl group in the target compound likely enhances lipid solubility, making it suitable for applications requiring slow release or penetration through hydrophobic barriers (e.g., coatings, cosmetics) .

Reactivity: The acetyloxy group may render the compound susceptible to hydrolysis, similar to ethyl 2-(acetyloxy)propanoate, which undergoes enzymatic cleavage in biological systems .

Industrial vs. Agrochemical Use: Unlike pesticide esters (e.g., quizalofop), the target compound’s lack of aromatic substituents suggests non-agrochemical applications, such as plasticizers or solvents .

Stereochemical Considerations: Analogous to ethyl 2-(acetyloxy)propanoate, the target compound may exhibit stereoisomerism, though this remains unconfirmed in the evidence .

Biological Activity

2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate, also known as ethyl 2-acetyloxypropanoate, is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and metabolic pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₈O₄
  • Molecular Weight : 174.24 g/mol

This compound features an ester functional group, which is significant for its biological interactions and metabolic pathways.

Metabolism and Toxicokinetics

Studies indicate that this compound undergoes metabolism primarily through hydrolysis catalyzed by carboxylesterases. In animal studies, particularly in Wistar rats, it was observed that:

  • Approximately 90% of an oral dose was excreted within 72 hours , primarily via respiration (50%) and urine (40%) .
  • The distribution of the compound was noted in the liver, kidneys, and lungs, with peak concentrations occurring three hours post-administration .

Toxicity Assessment

The acute toxicity of the compound has been evaluated with the following findings:

  • LD50 (median lethal dose) in rats was greater than 2000 mg/kg bw , indicating low acute oral toxicity .
  • The no observed adverse effect concentration (NOAEC) was reported as 0.226 mg/L , while the lowest observed adverse effect concentration (LOAEC) was 0.753 mg/L based on elevated transaminase activities .

Genotoxicity Studies

Genotoxicity assessments have shown mixed results:

  • Negative outcomes were reported in several in vitro bacterial reverse mutation assays (Ames test), suggesting a low risk of genotoxicity .
  • However, weakly positive results were observed in mammalian gene mutation tests under certain conditions .

Reproductive and Developmental Toxicity

Research indicates that this compound does not exhibit reproductive or developmental toxicity. In a study involving Wistar rats exposed to the compound via inhalation over a prolonged period, no adverse effects on reproductive organs were noted .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Pharmacological Applications : Research has indicated potential applications in drug formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients.
  • Industrial Use : Its properties make it suitable for use as a plasticizer in various polymer formulations, contributing to flexibility and durability.
  • Environmental Impact : Assessments have determined that the compound does not exhibit significant bioaccumulation potential or long-term ecological risks based on current exposure scenarios .

Summary Table of Biological Activity

Biological ActivityFindings
Acute Toxicity (LD50) >2000 mg/kg bw
NOAEC 0.226 mg/L
LOAEC 0.753 mg/L
Genotoxicity Generally negative; weakly positive in some tests
Reproductive Toxicity No adverse effects observed

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